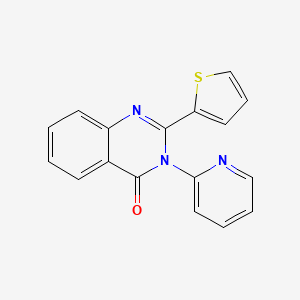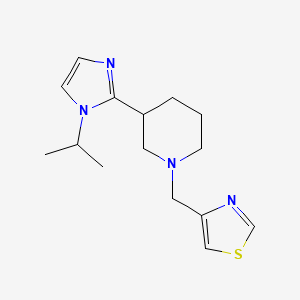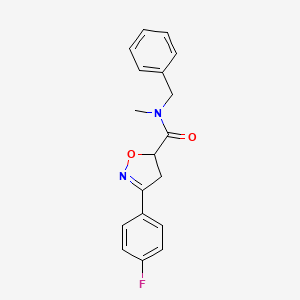
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one is a heterocyclic compound that contains a quinazoline core substituted with pyridinyl and thiophenyl groups. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one typically involves the condensation of anthranilic acid derivatives with pyridinyl and thiophenyl reagents. One common method includes the cyclocondensation of anthranilic esters with N-pyridyl ureas, which proceeds without the need for metal catalysts and yields the desired quinazoline derivatives in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain kinases or enzymes involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
3-(Thiophen-2-yl)quinazolin-2,4(1H,3H)-diones: Synthesized via annulation of anthranilic esters with N-pyridyl ureas.
3-(Thiophen/thiazole-2-ylthio)pyridine derivatives: Investigated as IGF-1R tyrosine kinase inhibitors.
Uniqueness
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds.
Propiedades
IUPAC Name |
3-pyridin-2-yl-2-thiophen-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c21-17-12-6-1-2-7-13(12)19-16(14-8-5-11-22-14)20(17)15-9-3-4-10-18-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTBPYNJWZBJPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4aS,7aR)-N,N-dimethyl-1-[(1-methylimidazol-2-yl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5587196.png)
![2-hydroxyimino[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one](/img/structure/B5587198.png)

![4-methyl-1-{[3-(5-methyl-2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2-phenylpiperazine](/img/structure/B5587202.png)
![ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)

![3-methoxy-N-[(E)-(2-methoxyphenyl)methylideneamino]benzamide](/img/structure/B5587225.png)
![cyclobutyl-[(1R,5R)-6-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]-3,6-diazabicyclo[3.2.2]nonan-3-yl]methanone](/img/structure/B5587232.png)
![6-({[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5587238.png)
![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5587245.png)
![N-[4-(4-morpholinyl)phenyl]-2-phenylethylenesulfonamide](/img/structure/B5587257.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587283.png)

